Atpo

Catalog No.
S519716
CAS No.
252930-37-3
M.F
C11H19N2O7P
M. Wt
322.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Atpo

CAS Number

252930-37-3

Product Name

Atpo

IUPAC Name

2-amino-3-[5-tert-butyl-3-(phosphonomethoxy)-1,2-oxazol-4-yl]propanoic acid

Molecular Formula

C11H19N2O7P

Molecular Weight

322.25 g/mol

InChI

InChI=1S/C11H19N2O7P/c1-11(2,3)8-6(4-7(12)10(14)15)9(13-20-8)19-5-21(16,17)18/h7H,4-5,12H2,1-3H3,(H,14,15)(H2,16,17,18)

InChI Key

AGSOOCUNMTYPSE-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=C(C(=NO1)OCP(=O)(O)O)CC(C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

ATPO

Canonical SMILES

CC(C)(C)C1=C(C(=NO1)OCP(=O)(O)O)CC(C(=O)O)N

Description

The exact mass of the compound Atpo is 322.093 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Muscle contraction: During muscle contraction, ATP hydrolysis (breakdown) releases energy that is used to power the movement of myosin proteins along actin filaments .
  • Signal transduction: ATP is involved in signal transduction pathways, where it acts as a second messenger molecule to relay signals from extracellular stimuli to intracellular responses .
  • Biosynthesis: ATP is required for various biosynthetic reactions, providing the energy necessary to drive the formation of complex molecules such as proteins, carbohydrates, and lipids .
  • Active transport: ATP fuels the active transport of molecules across cell membranes, allowing cells to maintain concentration gradients essential for cellular function .

Scientists utilize ATP in various scientific research applications due to its fundamental role in cellular energy transfer. Here are some specific examples:

  • Cellular metabolism studies: By measuring ATP levels and ATP turnover rates, researchers can gain insights into cellular metabolic activity and identify potential disruptions in cellular energy homeostasis associated with disease states .
  • Enzyme assays: ATP is often used as a substrate in enzyme assays to assess enzyme activity. The rate of ATP consumption by an enzyme can be measured to determine its enzymatic rate .
  • Drug discovery: Since ATP is involved in many cellular processes, researchers can investigate the effects of potential drugs on ATP levels or ATP-dependent processes to identify new therapeutic targets .

Atpo, chemically known as 2-amino-3-[5-tert-butyl-3-(phosphonomethoxy)-1,2-oxazol-4-yl]propanoic acid, is a phosphonic acid derivative with a molecular formula of C11H19N2O7P. This compound is characterized by its unique structure that includes an oxazole ring and a phosphonomethoxy group, contributing to its potential biological activities and applications in various fields, particularly in pharmacology and biochemistry .

Typical of amino acids and phosphonic acids. Its structure allows for:

  • Hydrolysis: Under specific conditions, Atpo can hydrolyze, releasing its phosphonic acid component.
  • Condensation Reactions: The amino group can engage in condensation reactions with various electrophiles, potentially forming peptide bonds or other derivatives.
  • Oxidation-Reduction Reactions: The presence of the oxazole ring may allow Atpo to participate in redox reactions, although specific pathways require further investigation.

These reactions underscore Atpo's versatility as a chemical entity in synthetic organic chemistry and biochemistry.

Atpo exhibits notable biological activity, primarily linked to its role as a synthetic analog of amino acids. Research indicates that it may interact with various biological pathways:

  • Neuroprotective Effects: Some studies suggest that Atpo could have neuroprotective properties, potentially influencing neurotransmitter systems.
  • Antimicrobial Activity: Preliminary data indicate that Atpo may possess antimicrobial properties, making it a candidate for further exploration in drug development.
  • Enzyme Inhibition: Atpo may act as an inhibitor for certain enzymes, although specific targets remain to be fully elucidated.

These biological activities highlight Atpo's potential as a therapeutic agent.

The synthesis of Atpo can be achieved through several methods:

  • Phosphonylation of Amino Acids: This involves the reaction of an amino acid with phosphonic acid derivatives under controlled conditions to introduce the phosphonomethoxy group.
  • Oxazole Formation: The formation of the oxazole ring can be accomplished through cyclization reactions involving appropriate precursors that contain both amine and carboxylic functionalities.
  • Coupling Reactions: Utilizing coupling agents can facilitate the attachment of the tert-butyl group and complete the synthesis of Atpo.

Each method requires careful optimization of reaction conditions to maximize yield and purity.

Atpo has several promising applications:

  • Pharmaceutical Development: Due to its biological activity, Atpo is being investigated for potential use in developing new drugs targeting neurological disorders or infections.
  • Research Tool: As a synthetic compound, Atpo serves as a valuable tool in biochemical research to study enzyme activity and metabolic pathways.
  • Agricultural Chemistry: There is potential for Atpo's use in agricultural formulations aimed at enhancing plant growth or resistance to pathogens.

These applications reflect the compound's versatility across multiple fields.

Atpo shares structural similarities with several other compounds, which can be compared based on their chemical properties and biological activities:

Compound NameStructureBiological ActivityUnique Features
2-Aminoethylphosphonic AcidC2H8NO3PNeurotransmitter analogSimple structure
PhosphonolactateC3H5O4PAntimicrobial propertiesLactone ring
PhosphonoacetateC4H7O5PAntiviral activityAcetate moiety

Atpo's uniqueness lies in its combination of the oxazole ring with a phosphonomethoxy group, giving it distinct reactivity and potential biological effects compared to these similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

322.09298795 g/mol

Monoisotopic Mass

322.09298795 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

(S)-ATPO

Dates

Modify: 2023-08-15
1: Hong A, Stokes B, Otahal P, Owens D, Burgess JR. Temporal trends for thyroid stimulating hormone (TSH) and thyroid peroxidase antibody (ATPO) testing across two phases of iodine fortification in tasmania (1995-2013). Clin Endocrinol (Oxf). 2017 May 13. doi: 10.1111/cen.13371. [Epub ahead of print] PubMed PMID: 28500624.
2: Dauksiene D, Petkeviciene J, Klumbiene J, Verkauskiene R, Vainikonyte-Kristapone J, Seibokaite A, Ceponis J, Sidlauskas V, Daugintyte-Petrusiene L, Norkus A, Zilaitiene B. Factors Associated with the Prevalence of Thyroid Nodules and Goiter in Middle-Aged Euthyroid Subjects. Int J Endocrinol. 2017;2017:8401518. doi: 10.1155/2017/8401518. Epub 2017 Mar 5. PubMed PMID: 28356911; PubMed Central PMCID: PMC5357546.
3: Mikos H, Mikos M, Niedziela M. Diagnostic significance of serum concentrations of soluble Fas ligand (sFasL) in children with autoimmune thyroid disease. Autoimmunity. 2017 May;50(3):192-198. doi: 10.1080/08916934.2017.1289180. Epub 2017 Feb 21. PubMed PMID: 28276714.
4: Wielosz E, Majdan M, Koszarny A, Dryglewska M, Tabarkiewicz J. Systemic sclerosis and organ - specific antibodies. Pol Arch Med Wewn. 2016 Oct 5. doi: 10.20452/pamw.3583. [Epub ahead of print] PubMed PMID: 27848930.
5: Møllerud S, Frydenvang K, Pickering DS, Kastrup JS. Lessons from crystal structures of kainate receptors. Neuropharmacology. 2017 Jan;112(Pt A):16-28. doi: 10.1016/j.neuropharm.2016.05.014. Epub 2016 May 26. Review. PubMed PMID: 27236079.
6: Anila KR, Nayak N, Jayasree K. Cytomorphologic spectrum of lymphocytic thyroiditis and correlation between cytological grading and biochemical parameters. J Cytol. 2016 Jul-Sep;33(3):145-149. PubMed PMID: 27756987; PubMed Central PMCID: PMC4995872.
7: Côté CL, Yip AM, MacLeod JB, O'Reilly B, Murray J, Ouzounian M, Brown CD, Forgie R, Pelletier MP, Hassan A. Efficacy of intraoperative cell salvage in decreasing perioperative blood transfusion rates in first-time cardiac surgery patients: a retrospective study. Can J Surg. 2016 Sep;59(5):330-6. PubMed PMID: 27668331; PubMed Central PMCID: PMC5042720.
8: Szepietowska B, Wawrusiewicz-Kurylonek N, Krętowski A, Górska M, Szelachowska M. Endocrine autoimmunity in patients with Latent Autoimmune Diabetes in Adults (LADA) — association with HLA genotype. Endokrynol Pol. 2016;67(2):197-201. doi: 10.5603/EP.a2016.0017. PubMed PMID: 26884287.
9: Piciu A, Andrianou XD, Irimie A, Bălăcescu O, Zira C, BĂRBUş E, Peştean C, Aristeidou K, Theofanous T, Agathokleous M, Piciu D, Makris KC. Investigation of thyroid nodules in the female population in Cyprus and in Romania. Clujul Med. 2015;88(4):494-9. doi: 10.15386/cjmed-518. Epub 2015 Nov 15. PubMed PMID: 26733748; PubMed Central PMCID: PMC4689243.
10: Jonak O, Połubok J, Barg E. Graves' disease in 2.5 years old girl - 6-years-long observation. Pediatr Endocrinol Diabetes Metab. 2016;22(2):76-79. doi: 10.18544/PEDM-22.02.0055. PubMed PMID: 28329777.
11: Giejda K, Piszczek S, Stembrowicz-Nowakowska Z, Saracyn M, Dziuk M, Kamiński G. Incidentally recognised thyroid focal uptake of 99mTc-sestamibi during stress myocardial perfusion scintigraphy. Endokrynol Pol. 2015;66(6):521-5. doi: 10.5603/EP.2015.0064. PubMed PMID: 26662651.
12: Drobniak A, Kanecki K, Grymowicz M, Radowicki S. Serum leptin concentration in women of reproductive age with euthyroid autoimmune thyroiditis. Gynecol Endocrinol. 2016;32(2):128-31. doi: 10.3109/09513590.2015.1092512. Epub 2015 Oct 6. PubMed PMID: 26440361.
13: Kamronn S, Poulsen AT, Hansen LK. Multiview Bayesian Correlated Component Analysis. Neural Comput. 2015 Oct;27(10):2207-30. doi: 10.1162/NECO_a_00774. Epub 2015 Aug 27. PubMed PMID: 26313603.
14: Manavela M, Vigovich C, Danilowicz K, Juri A, Miechi L, Fernandez Valoni V, Bruno OD. Thyroid autoimmune disorders in patients with acromegaly. Pituitary. 2015 Dec;18(6):912-5. doi: 10.1007/s11102-015-0670-5. PubMed PMID: 26163018.
15: Chaykivska Z, Antoszczyk G, Czarnobilska E. [The elevated level of anti-thyroid antibodies aTPO in chronic spontaneous urticaria]. Przegl Lek. 2015;72(12):736-8. Polish. PubMed PMID: 27024950.
16: Koukkou E, Kravaritis S, Mamali I, Markantes GG, Michalaki M, Adonakis GG, Georgopoulos NA, Markou KB. No increase in renal iodine excretion during pregnancy: a telling comparison between pregnant women and their spouses. Hormones (Athens). 2014 Jul-Sep;13(3):375-81. doi: 10.14310/horm.2002.1487. PubMed PMID: 25079462.
17: Jørgensen L, Nielsen B, Pickering DS, Kristensen AS, Frydenvang K, Madsen U, Clausen RP. Analogues of 3-hydroxyisoxazole-containing glutamate receptor ligands based on the 3-hydroxypyrazole-moiety: design, synthesis and pharmacological characterization. Neurochem Res. 2014 Oct;39(10):1895-905. doi: 10.1007/s11064-014-1332-0. Epub 2014 May 22. PubMed PMID: 24848194.
18: Rogowicz-Frontczak A, Zozuliłska-Ziołkiewicz D, Litwinowicz M, Niedźwiecki P, Wyka K, Wierusz-Wysocka B. Are zinc transporter type 8 antibodies a marker of autoimmune thyroiditis in non-obese adults with new-onset diabetes? Eur J Endocrinol. 2014 Mar 14;170(4):651-8. doi: 10.1530/EJE-13-0901. Print 2014 Apr. PubMed PMID: 24480135.
19: Koszarny A, Majdan M, Suszek D, Wielosz E, Dryglewska M. Relationship between rheumatoid arthritis activity and antithyroid antibodies. Pol Arch Med Wewn. 2013;123(7-8):394-400. Epub 2013 Jun 21. PubMed PMID: 23792346.
20: Marconcini ML, Fayad L, Shiozawa MB, Dantas-Correa EB, Lucca Schiavon Ld, Narciso-Schiavon JL. Autoantibody profile in individuals with chronic hepatitis C. Rev Soc Bras Med Trop. 2013 Mar-Apr;46(2):147-53. doi: 10.1590/0037-8682-0039-2013. PubMed PMID: 23740063.

Explore Compound Types